

# Application Notes and Protocols: AMG 160 in Combination with Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AMG 160 is a novel, half-life extended (HLE) Bispecific T-cell Engager (BiTE®) immuno-oncology therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4][5] This molecule uniquely targets the Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on prostate cancer cells, and the CD3 receptor on T-cells. [1][2][3][5] This dual-binding mechanism facilitates the engagement of the patient's own T-cells to recognize and eliminate PSMA-expressing tumor cells. Preclinical studies have demonstrated potent antitumor activity of AMG 160, both as a monotherapy and in combination with other anticancer agents, including immune checkpoint inhibitors.[1][2] These notes provide an overview of AMG 160, its mechanism of action, and protocols for its application in combination with immunotherapy in a research setting.

## **Mechanism of Action**

AMG 160 is a fully human antibody construct composed of two single-chain variable fragments (scFvs) fused to an Fc domain.[3] One scFv binds to PSMA on the surface of prostate cancer cells, while the other binds to the CD3 component of the T-cell receptor complex on T-cells. This bispecific binding physically links the T-cell to the cancer cell, leading to T-cell activation, proliferation, and cytokine production, ultimately resulting in the specific lysis of the PSMA-positive tumor cell.[3][5] The inclusion of the Fc domain extends the half-life of the molecule, allowing for less frequent dosing.[3]





Click to download full resolution via product page

Mechanism of Action of AMG 160.

# **Combination with Immunotherapy**

The combination of AMG 160 with immune checkpoint inhibitors, such as anti-programmed death-1 (PD-1) antibodies, has shown enhanced antitumor activity in preclinical models.[1][2] The rationale for this combination is that while AMG 160 directs T-cells to the tumor, checkpoint inhibitors can overcome the immunosuppressive tumor microenvironment, thereby augmenting the T-cell-mediated killing of cancer cells.[5]

A Phase 1 clinical trial (NCT03792841) is currently evaluating the safety and efficacy of AMG 160 as a monotherapy and in combination with pembrolizumab, an anti-PD-1 antibody, in patients with mCRPC.

## **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies of AMG 160.



Table 1: In Vitro Cytotoxicity of AMG 160

| Parameter                    | Value       | Cell Lines                                 | Reference |
|------------------------------|-------------|--------------------------------------------|-----------|
| Half-maximal Lysis<br>(EC50) | 6-42 pmol/L | PSMA-expressing prostate cancer cell lines | [1][2][4] |

Table 2: In Vivo Antitumor Activity of AMG 160 Monotherapy

| Animal Model | Tumor Model               | Dosing<br>Regimen | Outcome                          | Reference |
|--------------|---------------------------|-------------------|----------------------------------|-----------|
| NSG mice     | 22Rv-1 mCRPC<br>xenograft | 0.2 mg/kg weekly  | Regression of established tumors | [1][2]    |

Table 3: In Vivo Antitumor Activity of AMG 160 in Combination with Anti-PD-1 Antibody

| Animal Model                   | Tumor Model           | Treatment<br>Groups        | Outcome                                                    | Reference |
|--------------------------------|-----------------------|----------------------------|------------------------------------------------------------|-----------|
| NSG-B2M mice                   | CTG-2428<br>xenograft | AMG 160 + Anti-<br>PD-1 Ab | Enhanced antitumor activity compared to either agent alone | [1]       |
| AMG 160 +<br>Control Ab        |                       |                            |                                                            |           |
| Control BiTE +<br>Anti-PD-1 Ab |                       |                            |                                                            |           |
| Control BiTE +<br>Control Ab   | _                     |                            |                                                            |           |



# **Experimental Protocols**

The following are generalized protocols based on the methodologies described in the preclinical evaluation of AMG 160.

## **Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay**

Objective: To determine the potency of AMG 160 in mediating T-cell killing of PSMA-expressing cancer cells.

### Materials:

- PSMA-positive prostate cancer cell line (e.g., 22Rv-1)
- Human T-cells (e.g., from healthy donor PBMCs)
- AMG 160
- Control BiTE molecule
- Cell culture medium and supplements
- Cytotoxicity assay kit (e.g., LDH release or Calcein-AM release)
- Plate reader

#### Procedure:

- Culture the PSMA-positive target cancer cells and prepare a single-cell suspension.
- Isolate human T-cells from peripheral blood mononuclear cells (PBMCs).
- Co-culture the target cells and T-cells at a suitable effector-to-target (E:T) ratio (e.g., 10:1).
- Add serial dilutions of AMG 160 or a control BiTE molecule to the co-culture.
- Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
- Measure cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.



- Calculate the percentage of specific lysis for each concentration of AMG 160.
- Plot the dose-response curve and determine the EC50 value.

# Protocol 2: In Vivo Xenograft Model for Antitumor Activity

Objective: To evaluate the in vivo antitumor efficacy of AMG 160 alone and in combination with an anti-PD-1 antibody.

### Materials:

- Immunodeficient mice (e.g., NSG or NSG-B2M)
- PSMA-positive prostate cancer cells or patient-derived xenograft (PDX) fragments
- Human T-cells
- AMG 160
- Anti-PD-1 antibody (e.g., pembrolizumab)
- Control antibody
- · Control BiTE molecule
- Calipers for tumor measurement

### Procedure:

- Implant PSMA-positive tumor cells or PDX fragments subcutaneously into the flank of the mice.
- Allow tumors to establish to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Administer human T-cells to the mice (e.g., via intravenous injection).
- Randomize mice into treatment groups:



- Vehicle control
- AMG 160 monotherapy
- Anti-PD-1 antibody monotherapy
- AMG 160 in combination with anti-PD-1 antibody
- Control BiTE + control antibody
- Administer the respective treatments according to the specified dosing schedule (e.g., AMG 160 at 0.2 mg/kg weekly, anti-PD-1 antibody at a clinically relevant dose).
- Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- Monitor animal body weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
- Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any antitumor effects.





Click to download full resolution via product page

Preclinical Evaluation Workflow.



## Conclusion

AMG 160 is a promising bispecific T-cell engager with potent antitumor activity against PSMA-expressing prostate cancer cells. The combination of AMG 160 with immunotherapy, particularly anti-PD-1 checkpoint inhibitors, represents a rational and potentially more effective treatment strategy for mCRPC. The provided protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanisms of action of this combination therapy. Further clinical investigation is ongoing to establish the safety and efficacy of this approach in patients.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. The PSMA-targeting Half-life Extended BiTE Therapy AMG 160 has Potent Antitumor Activity in Preclinical Models of Metastatic Castration-resistant Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BiTE-ing into prostate cancer with bispecific T cell engagers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AMG 160 in Combination with Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555010#antitumor-agent-160-in-combination-with-immunotherapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com